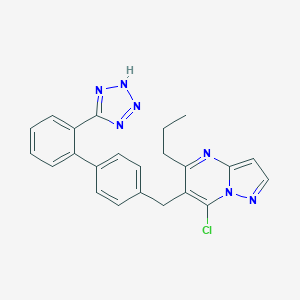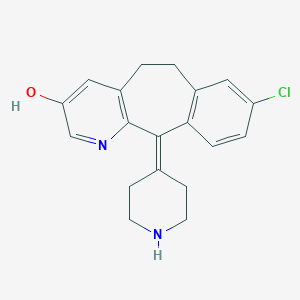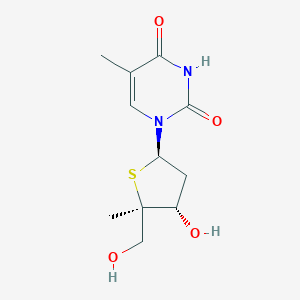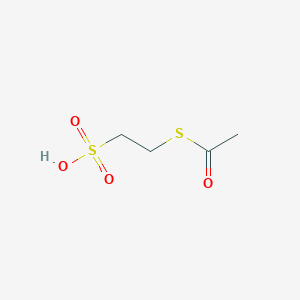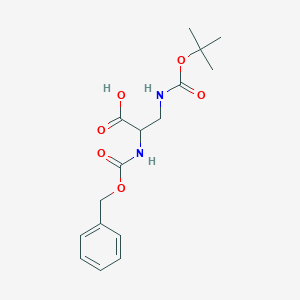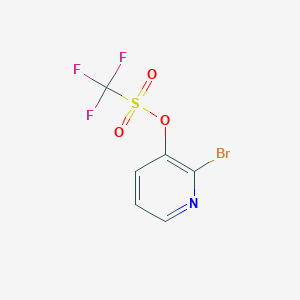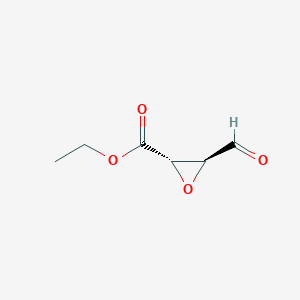
Ethyl (2S,3S)-3-formyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S,3S)-3-formyloxirane-2-carboxylate is a chemical compound that belongs to the family of oxiranes. It is a chiral molecule that has a stereocenter at the second and third carbon atoms. This compound has gained significant attention in recent years due to its potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the epoxide ring. It can also act as a chiral auxiliary in asymmetric catalysis by forming a complex with a metal catalyst and a substrate, which can lead to the formation of a chiral product.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate. However, it has been reported to exhibit low toxicity in animal studies, indicating its potential use in medicinal chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate in lab experiments is its chiral nature, which can enhance the enantioselectivity of the reaction. It is also readily available and can be synthesized using simple procedures. However, one of the limitations is the difficulty in separating the diastereomers, which can be time-consuming and costly.
Direcciones Futuras
There are several future directions for the research on Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate. One of the directions is the development of new synthetic methods that can yield the desired diastereomer in high yield and purity. Another direction is the exploration of its potential applications in material science, where functionalized epoxides can be used as building blocks for the synthesis of new materials. Additionally, the use of Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate as a chiral auxiliary in asymmetric catalysis can be further explored to develop new reactions and improve the enantioselectivity.
Conclusion:
Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate is a chiral molecule that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new synthetic methods, materials, and reactions, which can have significant impacts on various scientific research fields.
Métodos De Síntesis
Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate can be synthesized using different methods. One of the most common methods is the epoxidation of ethyl (E)-3-(4-nitrophenyl) acrylate with m-chloroperbenzoic acid (m-CPBA) in the presence of a catalytic amount of trifluoroacetic acid. This method yields a mixture of diastereomers, which can be separated by column chromatography. The desired diastereomer can be obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Ethyl (Ethyl (2S,3S)-3-formyloxirane-2-carboxylate)-3-formyloxirane-2-carboxylate has been used in various scientific research applications. It has been used as a chiral building block in the synthesis of natural products and pharmaceuticals. It has also been used as a ligand in asymmetric catalysis, where it can enhance the enantioselectivity of the reaction. Additionally, it has been used as a precursor for the synthesis of functionalized epoxides, which have potential applications in material science.
Propiedades
Número CAS |
140925-20-8 |
|---|---|
Nombre del producto |
Ethyl (2S,3S)-3-formyloxirane-2-carboxylate |
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
ethyl (2S,3S)-3-formyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H8O4/c1-2-9-6(8)5-4(3-7)10-5/h3-5H,2H2,1H3/t4-,5+/m1/s1 |
Clave InChI |
FGYONPVWGMFWEL-UHNVWZDZSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1[C@H](O1)C=O |
SMILES |
CCOC(=O)C1C(O1)C=O |
SMILES canónico |
CCOC(=O)C1C(O1)C=O |
Sinónimos |
Oxiranecarboxylic acid, 3-formyl-, ethyl ester, (2S-trans)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



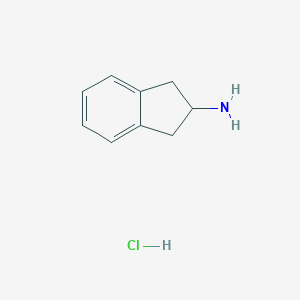
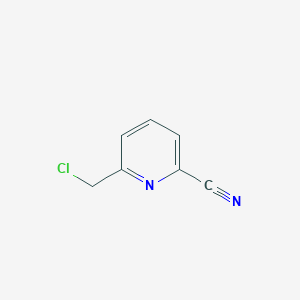

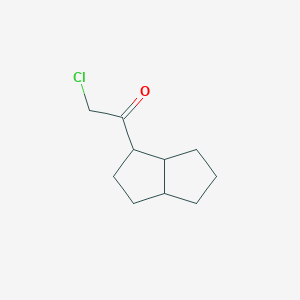
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)

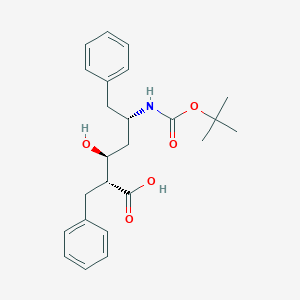
![N-[2-(diacetylamino)-3-(4-isothiocyanatophenyl)propyl]-N-[2-(diacetylamino)propyl]acetamide](/img/structure/B129362.png)
